molecular formula C39H38N6O8S2 B2476408 N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 689766-90-3

N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2476408
CAS No.: 689766-90-3
M. Wt: 782.89
InChI Key: DIYNCXNUPQLHAX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, carbamoyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, typically using thiol reagents.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through a series of condensation and acylation reactions, resulting in the formation of the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.

    Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can be compared with similar compounds such as:

    N-ACETYL-3,4-DIMETHOXYPHENYLALANINE: A compound with similar structural features but different functional groups and biological activity.

    3,4-DIMETHOXYPHENYLALANINE: Another related compound with distinct chemical properties and applications.

Properties

IUPAC Name

2-[3-[3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38N6O8S2/c1-50-24-14-16-30(32(20-24)52-3)40-34(46)22-54-38-42-28-12-7-5-10-26(28)36(48)44(38)18-9-19-45-37(49)27-11-6-8-13-29(27)43-39(45)55-23-35(47)41-31-17-15-25(51-2)21-33(31)53-4/h5-8,10-17,20-21H,9,18-19,22-23H2,1-4H3,(H,40,46)(H,41,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYNCXNUPQLHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=C(C=C(C=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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